molecular formula C15H22N2O4 B017732 Leu-Tyr CAS No. 19659-00-8

Leu-Tyr

Cat. No. B017732
CAS RN: 19659-00-8
M. Wt: 294.35 g/mol
InChI Key: LHSGPCFBGJHPCY-UHFFFAOYSA-N
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Description

Leu-Tyr, also known as Leucyl-Tyrosine, is a dipeptide composed of the amino acids Leucine and Tyrosine . It has the molecular formula C15H22N2O4 . The IUPAC name for Leu-Tyr is 2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid .


Molecular Structure Analysis

The molecular weight of Leu-Tyr is 294.35 g/mol . The InChI string representation of its structure is InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) . The canonical SMILES representation is CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N .


Physical And Chemical Properties Analysis

Leu-Tyr has a molecular weight of 294.35 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 7 .

Scientific Research Applications

  • Neuropeptide Detection : Leu-Tyr is used for detecting neuropeptides in standard and biological matrices, as well as investigating its metabolism in plasma (Gawron & Lunte, 2000).

  • Neurospora Crassa Research : It helps in characterizing a mutant of Neurospora crassa sensitive to L-tyrosine (Wolfinbarger & Marzluf, 1976).

  • Blood-Brain Barrier Studies : Leu-Tyr is involved in studying the kinetic parameters of Leucine-Enkephalin uptake at the blood-brain barrier (Zlokovic et al., 1989).

  • Fetal Growth Research : Leu-Tyr supplementation reverses fetal growth deficit caused by maternal protein restriction in rats by activating the mTOR signaling pathway (Teodoro et al., 2012).

  • Plant Biology : It inhibits light-driven protein synthesis in isolated pea chloroplasts (Mills & Wilson, 2004).

  • Protein Synthesis and Breakdown : Leucine in an essential amino acid supplement enhances the stimulatory effect on mTORC1 signaling, indicating a stimulation of protein synthesis and/or inhibition of breakdown, leading to improvement in net protein balance (Moberg et al., 2014).

  • Enzymatic Hydroxylation of Dopamine : Acts as a ligand for tyrosine hydroxylase, a key enzyme in the enzymatic hydroxylation of dopamine (Wu et al., 1992).

  • Photochemical Research : Dipeptides of Leu-Tyr have potential applications in photochemical research due to their properties (Khoroshilova et al., 1990).

  • Antidepressant Activity : Tyrosyl leucine (Tyr-Leu) exhibits antidepressant-like activity, moderates stress response, and induces hippocampal neuronal proliferation (Mizushige et al., 2020).

  • Antibody Recognition Research : Understanding antibody specificity advances our general understanding of surface recognition and transfer of chiral information across biological interfaces (Geva et al., 2003).

Future Directions

The therapeutic potential of peptides, including Leu-Tyr, is a hot topic in pharmaceutical research . Future research may focus on improving the stability, bioavailability, and specificity of peptides like Leu-Tyr for various therapeutic applications .

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGPCFBGJHPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874719
Record name LEU-TYR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Leu-Tyr

CAS RN

3303-29-5, 968-21-8, 19659-00-8
Record name NSC522847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Leu-DL-Tyr
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,200
Citations
C Fonseca, MRM Domingues, C Simões… - Journal of mass …, 2009 - Wiley Online Library
The exposure of peptides and proteins to reactive hydroxyl radicals results in covalent modifications of amino acid side‐chains and protein backbone. In this study we have investigated …
M Rajagopalan, JL Neidigh, DA McClain - Journal of Biological Chemistry, 1991 - Elsevier
We have recently shown that the immediately submembranous domain of the human insulin receptor (hIR) is required for rapid ligand-dependent internalization (Thies, RS, Webster, NJ…
Number of citations: 121 www.sciencedirect.com
JA Krause, PW Baures, DS Eggleston - … Crystallographica Section B …, 1993 - scripts.iucr.org
… Quite remarkably, examination of the peptides of known structure which contain the -Leu-Tyr- sequence (Table 7) indicates that in seven out of nine observations, the conformation …
Number of citations: 21 scripts.iucr.org
H Kozłowski - Inorganica Chimica Acta, 1978 - Elsevier
… Gly-Leu-Tyr has been established by absorption spectroscopy, NMR and EPR methods. … In Cu(II) Gly-Leu-Tyr solution the dimer formation occurs at pH 8-10 and the dimer suffers …
Number of citations: 45 www.sciencedirect.com
W Zhang, Q Lu, ZJ Xie, RL Mellgren - Oncogene, 1997 - nature.com
The effect of a calpain-selective cell permeant inhibitor, benzyloxycarbonyl Leu-Leu-Tyr diazomethylketone (ZLLY-CHN 2), on the serum-stimulated growth of WI-38 human fibroblasts …
Number of citations: 91 www.nature.com
RL Mellgren, E Shaw, MT Mericle - Experimental cell research, 1994 - Elsevier
Calpains are Ca 2+ -requiring, nonlysosomal proteases which are thought to participate in some aspects of intracellular Ca 2+ -signal transduction. However, their exact physiologic …
Number of citations: 42 www.sciencedirect.com
YY Baek, DK Lee, JH So, CH Kim, D Jeoung… - Biochemical and …, 2015 - Elsevier
… acid properties of the core tetrapeptide Lys-Leu-Tyr-Asp (KLYD) originating from anti-angiogenic kringle 5 of human plasminogen. Of these, Arg-Leu-Tyr-Glu (RLYE) effectively inhibited …
Number of citations: 15 www.sciencedirect.com
YY Baek, DK Lee, J Kim, JH Kim, W Park, T Kim… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Lys-Leu-Tyr-Asp (KLYD) derived from the kringle 5 was revealed to have a potent inhibitory effect on endothelial cell proliferation [18]. We recently demonstrated that Arg-Leu-Tyr-Glu (…
Number of citations: 17 www.ncbi.nlm.nih.gov
W Park, J Kim, S Choi, T Kim, M Park, S Kim… - Biomedicine & …, 2021 - Elsevier
… We developed the VEGFR-2-antagonising tetrapeptide Arg-Leu-Tyr-Glu (RLYE), based on the core peptide Lys-Leu-Tyr-Asp present in the anti-angiogenic kringle-5 domain of human …
Number of citations: 5 www.sciencedirect.com
H Kozłowski, M Jeżowska, H Szyszuk - Journal of Molecular Structure, 1978 - Elsevier
PMR studies of Pd(II) complexes with Ala-Tyr and D-Leu-Tyr revealed the essential role of metal ion in inducing the dipeptide conformation in solution. In a complex with tridentate …
Number of citations: 7 www.sciencedirect.com

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